molecular formula C12H16ClN B1281246 1-Benzyl-3-(chloromethyl)pyrrolidine CAS No. 51535-01-4

1-Benzyl-3-(chloromethyl)pyrrolidine

Cat. No. B1281246
CAS RN: 51535-01-4
M. Wt: 209.71 g/mol
InChI Key: QWGYCLIMHHUXSL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(chloromethyl)pyrrolidine, also known as BPCMP, is a synthetic pyrrolidine compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of lab experiments, and its biochemical and physiological effects have been widely studied.

Scientific Research Applications

Synthesis and Chemical Applications

  • Pyrrolidine Derivatives in Cycloaddition Reactions : Pyrrolidines, including 1-Benzyl-3-(chloromethyl)pyrrolidine, have been explored in cycloaddition reactions. These reactions are significant for synthesizing compounds with potential biological effects and applications in medicine and industry, such as dyes and agrochemical substances (Żmigrodzka et al., 2022).

  • Synthesis of Borylated Pyrrolidines : Research has been conducted on the synthesis of 3-borylated pyrrolidines via 1,3-dipolar cycloaddition, using N-benzyl azomethine ylide. This method is noted for its scalability and efficiency, expanding the synthetic and medicinal chemist's toolbox (Liashuk et al., 2022).

  • Chromones and Pyrrolidines Synthesis : Synthesis of 1-benzopyrano[2,3-c]pyrrolidines through [3+2] cycloadditions with nonstabilized azomethine ylides has been a subject of research. Such syntheses contribute to the development of novel heterocyclic compounds (Sosnovskikh et al., 2014).

  • Fluorine-Containing Pyrrolidines : The synthesis of fluorine-containing pyrrolidines has been studied, highlighting the importance of pyrrolidines in the development of fluorinated compounds, which are relevant in pharmaceuticals and agrochemicals (Yamada et al., 2016).

Biological and Pharmaceutical Applications

  • Cholinesterase Inhibitors : Benzyl pyrrolidine derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Pizova et al., 2017).

  • Anti-Angiogenesis Activity : A benzyl pyrrolidine derivative, Streptopyrrolidine, has shown significant anti-angiogenesis activity, suggesting its potential in cancer treatment (Shin et al., 2008).

Material Science and Industrial Applications

  • Corrosion Inhibition : Pyrrolidine derivatives, including those related to this compound, have been investigated for their role in corrosion inhibition, particularly on steel surfaces. This research points towards applications in material protection and maintenance (Louroubi et al., 2019).

Safety and Hazards

“1-Benzyl-3-(chloromethyl)pyrrolidine” should be handled with care. It is advised to keep the product out of reach of children, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine compounds, such as “1-Benzyl-3-(chloromethyl)pyrrolidine”, have potential in drug discovery due to their versatile scaffold. They can be used to obtain compounds for the treatment of various human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-benzyl-3-(chloromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGYCLIMHHUXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494361
Record name 1-Benzyl-3-(chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51535-01-4
Record name 1-Benzyl-3-(chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing solution of 15.3 g (0.08 mole) (3RS)-1-benzyl-3-hydroxymethyl pyrrolidine in 220 ml CHCl3 was slowly added a solution of 330 ml thionyl chloride in 60 ml CHCl3, and the reflux was continued for one hour. The mixture was evaporated and the residue was dissolved in water.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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